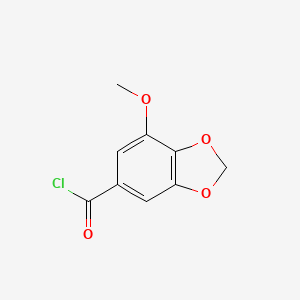
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy-
Description
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring
Properties
CAS No. |
76015-47-9 |
|---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
7-methoxy-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO4/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3 |
InChI Key |
FOIIGBZKBPCMII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- typically involves the chlorination of 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride.
Industrial Production Methods
While specific industrial production methods for 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- are not well-documented, the general approach involves large-scale chlorination reactions using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is primarily related to its reactivity as an acyl chloride. It can react with nucleophiles to form various derivatives, which may exhibit different biological activities. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1,3-benzodioxole-5-carboxylic acid: The precursor to 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy-.
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Another benzodioxole derivative with different functional groups.
1,3-Benzodioxole-4-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an acyl chloride.
Uniqueness
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is unique due to its acyl chloride functional group, which makes it highly reactive and versatile for various chemical transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


